molecular formula C23H22N2O2 B10766223 isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate

isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B10766223
M. Wt: 358.4 g/mol
InChI Key: JGSBWZAKRSPZEM-UHFFFAOYSA-N
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Description

isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid receptor agonist research chemical of significant interest in pharmacological and neurobiological studies. This compound is structurally characterized by an indole core substituted with a pentyl chain and an ester linkage to an isoquinoline moiety, a design that confers high affinity for cannabinoid receptors (CB1 and CB2). Its primary research value lies in probing the endocannabinoid system, a critical signaling network involved in regulating a wide array of physiological processes including synaptic plasticity, pain sensation, appetite, and immune response.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

isoquinolin-4-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-11-6-7-12-21(19)25)23(26)27-22-15-24-14-17-9-4-5-10-18(17)22/h4-7,9-12,14-16H,2-3,8,13H2,1H3

InChI Key

JGSBWZAKRSPZEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CN=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified through various steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Key Structural Features:

  • Indole-3-carboxylate backbone : Facilitates π-π stacking and hydrogen bonding with biological targets.
  • Isoquinolin-4-yl group: Introduces a rigid aromatic system that may influence binding affinity or selectivity.

Structural Analogs and Modifications

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents (Position) Key Functional Groups Synthesis Yield (Reported) Bioactivity (Reported)
Ethyl 1-(2-Nitrophenyl)indole-3-carboxylate 1-(2-Nitrophenyl), 3-COOEt Nitroaryl, ester ~60-70% Not specified
Compound 3 () 4-(Indol-3-yl acryloyl)phenyl Acryloyl, isoindoline-1,3-dione ~50-65% Cholinesterase inhibition
Compound 6 () 4-(2-Hydroxy-4-methoxyphenyl acryloyl) Hydroxy-methoxyaryl, isoindoline ~55% Pending biological evaluation
Target Compound 1-Pentyl, 3-COO(isoquinolin-4-yl) Isoquinoline, pentyl Not reported Hypothesized enzyme modulation

Key Observations :

  • Substituent Flexibility : The pentyl chain in the target compound may enhance solubility compared to nitroaryl or acryloyl groups in analogs .
  • Isoquinoline vs.

Physicochemical Trends

  • Lipophilicity : The pentyl chain increases logP compared to shorter-chain analogs, likely improving blood-brain barrier penetration.
  • Thermal Stability: Isoquinoline’s rigid structure may enhance thermal stability relative to acryloyl-linked compounds .

Bioactivity Insights

While direct data for the target compound are lacking, highlights cholinesterase inhibition (IC₅₀ values in µM range) for indole-acryloyl derivatives, suggesting that the carboxylate and aromatic moieties are critical for activity . The isoquinoline group may mimic acetylcholinesterase’s catalytic anionic site, as seen in donepezil analogs .

Biological Activity

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate, a synthetic cannabinoid, has garnered attention due to its unique structural properties and potential biological activities. This article explores its interactions with cannabinoid receptors, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C_{20}H_{24}N_{2}O_{2} and a molecular weight of approximately 336.42 g/mol. The compound features an isoquinoline moiety linked to a pentyl chain and an indole core, which contributes to its biological activity.

The primary biological activity of this compound is mediated through its interaction with cannabinoid receptors CB1 and CB2. These receptors are integral components of the endocannabinoid system, which regulates various physiological processes such as pain sensation, mood, and inflammation. The compound acts as an agonist at these receptors, potentially leading to various therapeutic effects:

  • Pain Relief : Modulation of neurotransmitter release may provide analgesic effects.
  • Anti-inflammatory Properties : Interaction with CB2 receptors can contribute to reduced inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other known synthetic cannabinoids:

Compound NameStructure SimilarityUnique Features
JWH-018Indole core structureHigh potency as a synthetic cannabinoid
AM-2201Fluorinated alkyl chainStrong CB receptor affinity
CP 47,497Different core structureBroad spectrum of effects on CB receptors
5F-PB-22Similar fluorinated alkyl chainVariations in legal status

Research Findings

Recent studies have focused on the binding affinity and efficacy of this compound at cannabinoid receptors. Research indicates that this compound exhibits distinct pharmacological properties compared to other synthetic cannabinoids due to its unique structural components.

Case Studies

  • Analgesic Effects : A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential application in pain management therapies.
  • Anti-inflammatory Activity : Another investigation revealed that the compound effectively inhibited inflammatory cytokine production in vitro, highlighting its therapeutic potential in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. The compound's lipophilicity, influenced by the fluorinated side chain, may enhance its bioavailability and receptor binding characteristics.

Q & A

Q. What are the recommended synthetic routes for isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate, and how can reaction efficiency be optimized?

The synthesis of indole-carboxylate derivatives typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For optimization, employ a factorial design of experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Statistical methods (e.g., response surface methodology) can identify critical variables and interactions, reducing trial-and-error approaches . Computational pre-screening using density functional theory (DFT) can predict reaction pathways and transition states, guiding experimental conditions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (1H, 13C, and 2D techniques like COSY/HSQC) to confirm molecular structure. For purity assessment, reverse-phase HPLC with UV detection (λmax ~300 nm, as seen in indole derivatives) is recommended. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Adopt competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify affinity for targets like cannabinoid receptors, given structural similarities to synthetic cannabinoids . For enzyme inhibition studies, use kinetic assays with varying substrate concentrations and inhibitors. Include positive/negative controls and replicate measurements to account for experimental variability .

Advanced Research Questions

Q. How can structural isomers or hydroxy-substituted derivatives of this compound be analytically differentiated?

Advanced LC-MS/MS with collision-induced dissociation (CID) can distinguish isomers by their fragmentation patterns. For example, hydroxyisoquinolinyl isomers exhibit distinct mass shifts and retention times in reversed-phase chromatography. Pair this with computational modeling (e.g., molecular docking) to predict isomer-specific binding orientations to biological targets . X-ray crystallography (using programs like SHELXL) can resolve positional isomerism in crystalline forms .

Q. What computational strategies are suitable for predicting the compound’s electronic properties and binding mechanisms?

Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and polar surface areas. For binding studies, use molecular dynamics (MD) simulations to model ligand-receptor interactions over time. The Colle-Salvetti correlation-energy method can refine electronic structure calculations, improving accuracy for π-π stacking or hydrogen-bonding interactions .

Q. How should researchers address contradictory data in pharmacological studies (e.g., conflicting binding affinities or toxicity profiles)?

Implement meta-analysis frameworks to reconcile discrepancies. Cross-validate assays using orthogonal methods (e.g., in vitro vs. in silico). For toxicity, conduct structure-activity relationship (SAR) studies to isolate substituent effects. Use Bayesian statistical models to quantify uncertainty and identify confounding variables (e.g., solvent effects or impurity interference) .

Q. What methodologies enable the study of metabolic pathways and degradation products of this compound?

Employ stable isotope labeling with LC-HRMS to track metabolic transformations in vitro (e.g., liver microsome assays). For environmental degradation, use photocatalytic experiments with TiO2 under UV light, analyzing byproducts via GC-MS. Computational tools like quantitative structure-activity relationship (QSAR) models can predict persistence and toxicity of metabolites .

Experimental Design & Data Analysis

Q. How can factorial design improve the scalability of synthetic protocols for this compound?

A mixed-level factorial design allows simultaneous optimization of yield, purity, and reaction time. For example, vary factors such as:

  • Catalyst type (e.g., Pd(OAc)₂ vs. CuI)
  • Solvent (DMF vs. THF)
  • Temperature (60°C vs. 100°C)

Analyze interactions using ANOVA to identify non-linear effects and derive predictive models for scale-up .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

Use non-linear regression (e.g., Hill equation) to calculate EC50/IC50 values. For heterogeneous data, apply mixed-effects models to account for inter-experimental variability. Bootstrap resampling can estimate confidence intervals without assuming normality .

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